molecular formula C7H13N3O3 B556406 (S)-2-Acetamidopentanediamide CAS No. 18839-88-8

(S)-2-Acetamidopentanediamide

Cat. No. B556406
CAS RN: 18839-88-8
M. Wt: 187.2 g/mol
InChI Key: TWPOMVPGGXUNKI-YFKPBYRVSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. The compound’s role or use in industry or research is also usually mentioned.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important factors to consider.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used in molecular structure analysis.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, and color) and chemical properties (such as acidity/basicity, reactivity with other substances, and stability).


Scientific Research Applications

Pharmacokinetics and Bioanalytical Methods

Bioanalytical Method Development : A study by Rais et al. (2014) developed a sensitive analytical method for 2-Phosphonomethyl pentanedioic acid (2-PMPA), a potent inhibitor of glutamate carboxypeptidase-II, important in neurological disease models. This method can be adapted for similar molecules, highlighting the importance of analytical techniques in drug development and pharmacokinetic studies (Rais et al., 2014).

Antimalarial Activities

Antimalarial Compound Development : Guan et al. (2005) discussed the development of new pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, demonstrating potent antimalarial activities. This research signifies the continuous search for novel compounds with high efficacy against malaria, showcasing the potential of (S)-2-Acetamidopentanediamide analogs in therapeutic applications (Guan et al., 2005).

Environmental Degradation

Acetaminophen Degradation Studies : Studies by de Luna et al. (2012) and others have explored the degradation of acetaminophen, a widely used drug, in environmental settings. This research is crucial for understanding the fate of pharmaceutical compounds in the environment and for developing effective methods for water treatment and pollution control (de Luna et al., 2012).

Enhanced Drug Delivery

Brain Delivery Enhancement : Nedelcovych et al. (2017) explored the intranasal administration of prodrugs to improve the brain delivery of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a compound related to (S)-2-Acetamidopentanediamide, for treating neurological disorders. This innovative approach to enhancing drug bioavailability in the brain underscores the importance of drug delivery research in maximizing therapeutic effects (Nedelcovych et al., 2017).

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely is also usually included.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, improvements to its synthesis, or further studies into its properties or mechanism of action.


properties

IUPAC Name

(2S)-2-acetamidopentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c1-4(11)10-5(7(9)13)2-3-6(8)12/h5H,2-3H2,1H3,(H2,8,12)(H2,9,13)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPOMVPGGXUNKI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Acetamidopentanediamide

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